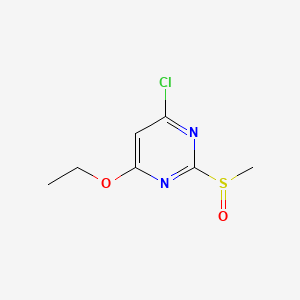

4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine

Übersicht

Beschreibung

4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are well-known for their presence in biological systems as components of nucleic acid bases such as cytosine, thymine, and uracil

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature. The reaction proceeds via nucleophilic substitution, where the ethoxide ion replaces one of the chlorine atoms, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The methylsulfinyl group can be oxidized to a sulfone or reduced to a sulfide under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium ethoxide in ethanol, amines in aprotic solvents.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

Major Products Formed

Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.

Oxidation: 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine.

Reduction: 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.

Coupling Reactions: Biaryl pyrimidines.

Wissenschaftliche Forschungsanwendungen

4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine

- 4,6-Dichloro-2-(methylthio)pyrimidine

- 4,6-Dichloro-2-(methylsulfonyl)pyrimidine

Uniqueness

4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine is unique due to the presence of the ethoxy and methylsulfinyl groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile intermediate for further chemical modifications and applications in various fields .

Biologische Aktivität

4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine is a synthetic compound belonging to the pyrimidine family, characterized by its unique substitution pattern, which includes a chlorine atom at the 4-position, an ethoxy group at the 6-position, and a methylsulfinyl group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.

- Molecular Formula: C_7H_8ClN_3O_2S

- Molecular Weight: Approximately 204.68 g/mol

- Structure: The compound features a pyrimidine ring with specific substitutions that influence its biological activity and interaction with biological targets.

The biological activity of this compound primarily involves its role as an inhibitor of enzymes involved in nucleic acid metabolism. This inhibition can potentially disrupt cellular processes, making it a candidate for therapeutic applications in various diseases.

Potential Targets

- Nucleic Acid Metabolism Enzymes: The compound has shown promise in inhibiting enzymes critical for nucleic acid synthesis and degradation.

- Carbonic Anhydrase Isoforms: Similar compounds have been identified as selective inhibitors of carbonic anhydrase isoforms, suggesting a potential pathway for this pyrimidine derivative as well.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity across various assays:

- Enzyme Inhibition Assays: The compound was tested against several enzymes, showing inhibition rates that suggest its utility in modulating metabolic pathways.

- Antiproliferative Activity: Preliminary studies have indicated that this compound may possess antiproliferative effects against cancer cell lines, although specific IC50 values need further elucidation.

In Vivo Studies

In vivo studies are essential to assess the therapeutic potential of this compound:

- Animal Models: Efficacy trials using murine models have been conducted to evaluate the compound's pharmacokinetics and toxicity profiles.

- Dose-response Relationship: Initial findings suggest that higher doses may lead to increased efficacy but also potential toxicity, necessitating careful dose optimization.

Structure–Activity Relationship (SAR)

The structure–activity relationship of this compound has been explored to identify critical features that enhance its biological activity:

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 4 | Chlorine | Enhances enzyme binding |

| 6 | Ethoxy | Increases lipophilicity |

| 2 | Methylsulfinyl | Modulates metabolic stability |

This table illustrates how specific modifications can influence the compound's interaction with biological targets and overall efficacy.

Case Studies

Several case studies have documented the biological activity of similar pyrimidine derivatives, providing insights into the potential applications of this compound:

- Cancer Therapy: Compounds with similar structures have been evaluated for their anticancer properties, with some demonstrating significant cytotoxicity against various cancer cell lines .

- Antimicrobial Activity: Other derivatives have shown promising results as antimicrobial agents, indicating a broader spectrum of potential applications for this class of compounds .

Eigenschaften

IUPAC Name |

4-chloro-6-ethoxy-2-methylsulfinylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c1-3-12-6-4-5(8)9-7(10-6)13(2)11/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIAPGSVAJFRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=N1)S(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693787 | |

| Record name | 4-Chloro-6-ethoxy-2-(methanesulfinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-28-2 | |

| Record name | Pyrimidine, 4-chloro-6-ethoxy-2-(methylsulfinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-ethoxy-2-(methanesulfinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.